molecular formula C8H6BrClN2O2 B6201485 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride CAS No. 1403746-83-7

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B6201485
CAS No.: 1403746-83-7
M. Wt: 277.5
InChI Key:
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It has a molecular weight of 197.03 . The IUPAC name for this compound is 3-bromo-1H-pyrrolo[3,2-b]pyridine .


Molecular Structure Analysis

The InChI code for 3-bromo-1H-pyrrolo[3,2-b]pyridine is 1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .


Physical and Chemical Properties Analysis

3-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Mechanism of Action

While the mechanism of action for “3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride” is not specified, related 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that they could be used in cancer therapy .

Safety and Hazards

The safety information for 3-Bromo-1H-pyrrolo[3,2-b]pyridine indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This suggests that “3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride” and related compounds could have potential applications in cancer therapy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride involves the bromination of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in a suitable organic solvent (e.g. dichloromethane) and add bromine dropwise with stirring. Maintain the reaction mixture at a suitable temperature (e.g. 0-5°C) and continue stirring for a suitable time (e.g. 2-4 hours) until the reaction is complete.", "Step 2: Add a suitable amount of water to the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane). Wash the organic layer with a suitable aqueous solution (e.g. sodium hydroxide) to remove any impurities.", "Step 3: Dry the organic layer over a suitable drying agent (e.g. magnesium sulfate) and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in a suitable organic solvent (e.g. ethanol) and add hydrochloric acid dropwise with stirring. Maintain the reaction mixture at a suitable temperature (e.g. room temperature) and continue stirring for a suitable time (e.g. 2-4 hours) until the reaction is complete.", "Step 5: Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt. Purify the product by recrystallization from a suitable solvent (e.g. ethanol)." ] }

CAS No.

1403746-83-7

Molecular Formula

C8H6BrClN2O2

Molecular Weight

277.5

Purity

95

Origin of Product

United States

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